Antineoplastic-D630679
Overview
Description
Antineoplastic-D630679 is a compound used in the treatment of various cancers. It belongs to the class of antineoplastic agents, which are designed to inhibit the growth and spread of malignant cells. These compounds are crucial in chemotherapy regimens and have been extensively studied for their efficacy and safety in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antineoplastic-D630679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antineoplastic activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This involves the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of each step. Advanced purification methods, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Antineoplastic-D630679 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors that influence the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
Antineoplastic-D630679 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and the molecular basis of cancer.
Medicine: It is a key component in chemotherapy regimens for treating various cancers, including lung, breast, and ovarian cancer.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems
Mechanism of Action
The mechanism of action of Antineoplastic-D630679 involves the inhibition of DNA synthesis and cell division. It targets specific enzymes and pathways that are essential for the replication of cancer cells. By binding to these molecular targets, the compound disrupts the normal function of the cells, leading to apoptosis or programmed cell death. This selective targeting helps to minimize damage to healthy cells and reduce side effects .
Comparison with Similar Compounds
Similar Compounds
Azacitidine: A nucleoside analogue that inhibits DNA methyltransferase and is used in the treatment of myelodysplastic syndromes.
Capecitabine: A prodrug of fluorouracil used in the treatment of breast and colorectal cancer.
Cytarabine: A DNA polymerase inhibitor used in the treatment of acute myeloid leukemia.
Uniqueness
Antineoplastic-D630679 is unique in its specific mechanism of action and its ability to target multiple pathways involved in cancer cell proliferation. Unlike some other antineoplastic agents, it has shown a higher efficacy in certain cancer types and a better safety profile, making it a valuable addition to chemotherapy regimens .
Properties
InChI |
InChI=1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDLHJADJTNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1127.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120796-23-8 | |
Record name | UK 63598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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